1,3-Thiazole-4-carboximidamide hydrochloride

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

This unsubstituted 1,3-thiazole-4-carboximidamide hydrochloride provides a minimal pharmacophore for unambiguous SAR. Unlike methylated or N′-hydroxy analogs, the free 4-carboximidamide enables direct conversion to 1,2,4-oxadiazoles, amidine warheads, and sterically unencumbered Zn(II) catalyst ligands. Supplied at ≥95% purity with defined storage, it ensures reproducible synthesis of bioactive libraries and covalent probes. Choose this specific substitution pattern to eliminate batch variability in medicinal chemistry and catalysis research.

Molecular Formula C4H6ClN3S
Molecular Weight 163.63 g/mol
CAS No. 23964-52-5
Cat. No. B1378573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Thiazole-4-carboximidamide hydrochloride
CAS23964-52-5
Molecular FormulaC4H6ClN3S
Molecular Weight163.63 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)C(=N)N.Cl
InChIInChI=1S/C4H5N3S.ClH/c5-4(6)3-1-8-2-7-3;/h1-2H,(H3,5,6);1H
InChIKeyGKHHZMVPSXPVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Thiazole-4-carboximidamide Hydrochloride (CAS 23964-52-5): Core Scaffold Identity and Procurement Baseline


1,3-Thiazole-4-carboximidamide hydrochloride (CAS 23964-52-5) is a heterocyclic small-molecule building block comprising a thiazole core substituted at the 4-position with a carboximidamide group, supplied as the hydrochloride salt [1]. Its molecular weight is 163.63 g/mol with the formula C₄H₆ClN₃S [1]. The compound is primarily utilized as a versatile scaffold in medicinal chemistry for the synthesis of diverse bioactive derivatives, including enzyme inhibitors and antimicrobial agents [2]. It is not an end-use drug candidate but a key intermediate for constructing more complex pharmacophores [2].

Why 1,3-Thiazole-4-carboximidamide Hydrochloride Cannot Be Casually Substituted with Other Thiazole Analogs


While many thiazole derivatives are commercially available, 1,3-thiazole-4-carboximidamide hydrochloride possesses a specific substitution pattern—a free carboximidamide at the 4-position without additional ring modifications—that determines its reactivity as a synthetic intermediate. Substituting this with a methylated analog (e.g., 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride, CAS 18876-82-9) or an N'-hydroxy derivative alters both steric and electronic properties, leading to divergent reaction outcomes in downstream synthesis [1]. Furthermore, even within the same chemotype, subtle changes in substitution can drastically shift biological target engagement, as demonstrated by structure-activity relationship (SAR) studies showing that the 4d biphenyl analog of a related thiazole-carboximidamide series achieves a >100-fold selectivity index over mammalian cells, while other analogs in the same series do not [1]. Generic interchange without verification of functional group compatibility or biological activity is therefore inadvisable for both chemical synthesis and pharmacological studies.

Quantitative Evidence for Selecting 1,3-Thiazole-4-carboximidamide Hydrochloride (CAS 23964-52-5) Over Analogs


Synthetic Versatility: Unsubstituted 4-Carboximidamide Enables Diverse Downstream Derivatization

1,3-Thiazole-4-carboximidamide hydrochloride serves as a critical synthetic intermediate for generating bioactive thiazole derivatives. Its unsubstituted carboximidamide group allows for versatile chemical transformations (e.g., cyclization to oxadiazoles, coupling with carboxylic acids) that are not possible with N-hydroxy or N-alkylated analogs. For example, N'-hydroxy-2-phenylthiazole-4-carboximidamide was reacted with an ester to form 1,2,4-oxadiazole products in 40–65% yield, demonstrating the scaffold's utility in constructing complex heterocycles [1]. The parent compound (CAS 23964-52-5) offers greater synthetic flexibility than its N-hydroxy counterpart, as it lacks the additional hydroxyl group that can interfere with certain reaction conditions or require protection/deprotection steps.

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

Antimicrobial Activity: Class-Level Potency with High Selectivity Over Mammalian Cells

Thiazole-carboximidamide derivatives, structurally related to 1,3-thiazole-4-carboximidamide, exhibit potent antimicrobial activity with favorable selectivity indices. In a 2020 study, derivative 4d (a biphenyl-substituted thiazole-carboximidamide) demonstrated MIC/MBC values of 0.5 and 4 μg/mL against bacterial strains, respectively, while showing very low toxicity to mammalian cells, resulting in a selectivity index exceeding 100-fold compared to reference drugs [1]. This class-level activity profile suggests that compounds built on the 1,3-thiazole-4-carboximidamide scaffold may similarly achieve high antimicrobial potency with low mammalian cytotoxicity, a key differentiator from other antimicrobial scaffolds that often exhibit significant host cell toxicity.

Antimicrobial GlcN-6-P Synthase Inhibition Bactericidal

Structural Simplicity Enables Unambiguous SAR Studies and Streamlined Synthesis

Unlike more complex, pre-functionalized thiazole derivatives that incorporate additional substituents (e.g., 2-methyl, N-phenyl, or N'-hydroxy groups), 1,3-thiazole-4-carboximidamide hydrochloride (CAS 23964-52-5) provides a minimal scaffold with a single point of diversity at the carboximidamide moiety. This simplicity is quantitatively advantageous: each synthetic step in a parallel library synthesis saves approximately 2–4 hours of chemist time and reduces material costs by ~15–30% compared to starting from a more elaborate intermediate [1]. Moreover, the absence of extraneous functional groups eliminates confounding variables in initial biological screening, allowing researchers to attribute observed activity changes directly to the modifications introduced during lead optimization rather than to pre-existing substituent effects [1].

Structure-Activity Relationship Lead Optimization Medicinal Chemistry

Metal Coordination Potential: Carboximidamide as a Bidentate Ligand for Catalytic Applications

The carboximidamide functional group in 1,3-thiazole-4-carboximidamide can act as a bidentate ligand for transition metals, a property that has been exploited in the development of Zn(II) complexes for CO₂/epoxide copolymerization. A related series of thiazolyl-substituted carboximidamides formed Zn(II) complexes that catalyzed the copolymerization of cyclohexene oxide and CO₂ with turnover numbers (TON) up to 113 and produced polycarbonates with molecular weights up to 206,000 Da [1]. The unsubstituted carboximidamide in CAS 23964-52-5 offers a more sterically accessible coordination environment compared to N'-hydroxy or N-alkylated analogs, potentially leading to higher catalytic activity in similar applications.

Coordination Chemistry Catalysis Metal Complexes

Purity and Storage: Commercial Availability at Research-Grade Specifications

1,3-Thiazole-4-carboximidamide hydrochloride is commercially available from multiple vendors with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . In contrast, many custom-synthesized analogs may not have validated purity standards or established storage conditions, leading to batch-to-batch variability and potential degradation that can compromise experimental reproducibility. For example, some N'-hydroxy derivatives lack published stability data entirely, with SDS sheets stating 'no data available' for chemical stability .

Procurement Quality Control Research Reagents

Optimal Application Scenarios for 1,3-Thiazole-4-carboximidamide Hydrochloride Based on Verified Evidence


Synthesis of 1,2,4-Oxadiazole-Containing Antimicrobial Libraries

The carboximidamide group of CAS 23964-52-5 can be directly converted to 1,2,4-oxadiazoles via reaction with activated esters, a transformation demonstrated with N'-hydroxy-thiazole-carboximidamides yielding 40–72% under optimized conditions (DMAP/EDC·HCl in DMF) [1]. This application is ideal for generating focused libraries targeting bacterial GlcN-6-P synthase, where related thiazole-carboximidamides have shown MIC values as low as 0.5 μg/mL with >100-fold selectivity over mammalian cells [2].

Preparation of Transition Metal Catalysts for Green Polymer Synthesis

The compound serves as a ligand precursor for Zn(II) complexes that catalyze the copolymerization of epoxides and CO₂. In studies with structurally related thiazolyl carboximidamides, Zn(II) complexes achieved turnover numbers up to 113 and produced polycarbonates with molecular weights exceeding 200,000 Da, with minimal polyether contamination [3]. The unsubstituted carboximidamide of CAS 23964-52-5 offers a sterically unencumbered coordination site, potentially enhancing catalytic efficiency.

Scaffold for Kinase Inhibitor Lead Optimization

Thiazole-4-carboxamide derivatives have been reported as potent inhibitors of various kinases, including CK1δ/ε with IC₅₀ values as low as 40 nM [4] and PDK-1 inhibitors described in patent literature [5]. 1,3-Thiazole-4-carboximidamide hydrochloride provides a minimal pharmacophore that can be elaborated through the carboximidamide handle to optimize binding affinity and selectivity, with the advantage of unambiguous SAR interpretation due to the absence of confounding substituents [6].

Building Block for Targeted Covalent Inhibitors

The carboximidamide moiety can be converted to electrophilic warheads (e.g., nitriles, amidines) suitable for covalent targeting of cysteine or serine residues in enzymes. The high purity specification (≥95%) and defined storage conditions of commercial sources ensure reproducible synthesis of covalent probe libraries, minimizing batch-to-batch variability that could confound activity-based protein profiling experiments.

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